Cas no 15507-13-8 (Monobutyl Sulfate)

Monobutyl Sulfate 化学的及び物理的性質
名前と識別子
-
- Sulfuricacid, monobutyl ester
- butyl hydrogen sulfate
- Monobutyl Sulfate
- n-Butylsulfate
- butyl sulfate
- Butyl sulfate (ester)
- Butyl sulfuric acid
- butyl hydrogen sulate
- starbld0004947
- SCHEMBL19734
- Sulfuric acid, monobutyl ester
- Butylschwefelsaure
- 15507-13-8
- DTXSID00165805
- n-butyl sulfate
- butyl hydrogen sulphate
- CHEBI:184567
- sulfobutylether-
- ZTHQBROSBNNGPU-UHFFFAOYSA-N
- 9PGG88H8XW
-
- インチ: InChI=1S/C4H10O4S/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H,5,6,7)
- InChIKey: ZTHQBROSBNNGPU-UHFFFAOYSA-N
- ほほえんだ: CCCCOS(=O)(O)=O
計算された属性
- せいみつぶんしりょう: 154.03
- どういたいしつりょう: 154.029979
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- 密度みつど: 1.29
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.458
- PSA: 63.6
Monobutyl Sulfate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M525130-500mg |
Monobutyl Sulfate |
15507-13-8 | 500mg |
165.00 | 2021-07-27 | ||
TRC | M525130-5g |
Monobutyl Sulfate |
15507-13-8 | 5g |
1320.00 | 2021-07-27 |
Monobutyl Sulfate 関連文献
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William Gerrard J. Chem. Soc. 1940 218
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Arthur I. Vogel,David M. Cowan J. Chem. Soc. 1943 16
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3. Alkyl hydrogen sulphates. Part II. The hydrolysis in aqueous acid solutionB. D. Batts J. Chem. Soc. B 1966 551
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4. NotesM. A. Kazi,Ishrat Hussain Khan,Mohammed Yousuf Khan,M. N. Kale,Allan Maccoll,R. A. Horne,R. A. Courant,G. R. Frysinger,M. C. B. Hotz,Robert Shaw,G. Hallas,D. C. Taylor,J. Charalambous,M. J. Frazer,W. Gerrard,B. K. Tidd,A. R. Katritzky,A. J. Waring,G. P. Ellis,J. King,T. B. Lee,P. C. Crofts,K. Gosling,R. W. Alder,M. C. Whiting,E. W. Abel,G. R. Willey,A. B. A. Jansen,P. J. Stokes,R. S. Mann,A. R. H. Cole,G. A. Osborne J. Chem. Soc. 1964 1511
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5. The exchange of oxygen between alcohols and water. Part II. The acid-catalysed reactions of n-butyl alcohol and neopentyl alcoholI. Dostrovsky,F. S. Klein J. Chem. Soc. 1955 4401
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Arthur I. Vogel,David M. Cowan J. Chem. Soc. 1943 16
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7. 8 Organic gas phase ion chemistryRichard A. J. O’Hair Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2001 97 393
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9. Aromatic sulphonation. Part 52. Ionization, sulphation, sulphonation, and alkylation of ω-phenylalkan-1-ols in sulphuric acidAnkie Koeberg-Telder,Hans Cerfontain J. Chem. Soc. Perkin Trans. 2 1976 1776
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10. Studies in the thermochemistry of organic sulphites and sulphates. Part 1.—Heats of combustion and formation of some dialkyl sulphites and sulphatesH. Mackle,W. V. Steele Trans. Faraday Soc. 1969 65 2053
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfuric acids and derivatives Sulfuric acid monoesters
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfuric acids and derivatives Sulfuric acid esters Sulfuric acid monoesters
Monobutyl Sulfateに関する追加情報
Recent Advances in Monobutyl Sulfate (15507-13-8) Research: A Comprehensive Review
Monobutyl Sulfate (CAS: 15507-13-8) has recently garnered significant attention in the chemical, biological, and pharmaceutical research communities due to its versatile applications and unique chemical properties. This research briefing aims to synthesize the latest findings on Monobutyl Sulfate, focusing on its synthesis, characterization, and potential therapeutic applications. The compound, a sulfate ester of butanol, has been explored for its role in drug delivery systems, surfactants, and as an intermediate in organic synthesis. Recent studies have highlighted its potential in enhancing the bioavailability of poorly soluble drugs and its utility in industrial applications.
One of the key advancements in Monobutyl Sulfate research involves its synthesis and purification processes. A 2023 study published in the *Journal of Chemical Technology and Biotechnology* demonstrated an optimized method for the synthesis of Monobutyl Sulfate using sulfuric acid and butanol under controlled conditions, achieving a yield of over 90%. The study emphasized the importance of temperature and catalyst selection in minimizing by-products and improving purity. Additionally, advanced analytical techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the structural integrity of the compound, ensuring its suitability for pharmaceutical applications.
In the realm of drug delivery, Monobutyl Sulfate has shown promise as a solubilizing agent. Research conducted by a team at the University of Cambridge revealed that Monobutyl Sulfate could significantly enhance the solubility of hydrophobic drugs, such as certain anticancer agents, by forming micelles in aqueous solutions. This property is particularly valuable in the development of injectable formulations, where drug solubility is often a limiting factor. The study, published in *Pharmaceutical Research*, reported a 3-fold increase in drug solubility when Monobutyl Sulfate was used as a co-solvent, paving the way for more effective drug delivery systems.
Another area of interest is the environmental impact and biodegradability of Monobutyl Sulfate. A recent report by the Environmental Protection Agency (EPA) evaluated the ecotoxicological profile of Monobutyl Sulfate, concluding that it exhibits low toxicity to aquatic organisms and undergoes rapid biodegradation under aerobic conditions. These findings are critical for industries seeking sustainable alternatives to traditional surfactants. Furthermore, the report highlighted the potential of Monobutyl Sulfate as a green chemistry candidate, aligning with global efforts to reduce environmental footprints in chemical manufacturing.
Despite these advancements, challenges remain in the large-scale production and application of Monobutyl Sulfate. Issues such as cost-effectiveness, regulatory approval, and long-term stability in formulations need to be addressed. Ongoing research is exploring novel catalytic systems and green synthesis routes to overcome these hurdles. For instance, a 2024 study in *ACS Sustainable Chemistry & Engineering* proposed the use of enzymatic catalysis for the production of Monobutyl Sulfate, which could offer a more sustainable and efficient alternative to conventional methods.
In conclusion, Monobutyl Sulfate (15507-13-8) represents a compound of growing importance in the chemical, biological, and pharmaceutical industries. Its unique properties and versatile applications make it a promising candidate for further research and development. Future studies should focus on optimizing synthesis protocols, expanding its therapeutic applications, and ensuring its environmental sustainability. As the field progresses, Monobutyl Sulfate is poised to play a pivotal role in advancing drug delivery systems and green chemistry initiatives.
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